molecular formula C74H128O20 B010266 Bistheonellide A CAS No. 105304-96-9

Bistheonellide A

Cat. No. B010266
M. Wt: 1337.8 g/mol
InChI Key: CNXAVQHYRALFDY-VIPNGKGCSA-N
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Description

Bistheonellide A is a compound that was isolated from the ethanol extract of a marine sponge Theonella sp. collected in Palau . It has been found to strongly inhibit the colony formation of Chinese hamster V79 cells .


Synthesis Analysis

The synthesis of Bistheonellide A was achieved through bioassay-guided isolation from the ethanol extract of a marine sponge Theonella sp .


Molecular Structure Analysis

The structure of Bistheonellide A was assigned based on its spectral data and comparison with the reported data .


Chemical Reactions Analysis

Bistheonellide A is an actin-polymerization inhibitor . It was found to inhibit the polymerization of G-actin and to depolymerize F-actin in a concentration-dependent manner .

Scientific Research Applications

  • Synthesis of Metal Complexes : Bistheonellide can be used to synthesize bimetallic carbonyl complexes of manganese, rhodium, and ruthenium (Bitterwolf, 1990).

  • Inhibition of Actin Polymerization : This compound inhibits actin polymerization, leading to changes in cell morphology and inhibition of cell cycle progression in rat embryonic fibroblasts (Watabe et al., 1996). Additionally, it has been found to sequester G-actin from incorporation into F-actin, with an irreversible depolymerizing effect (Saito et al., 1998).

  • Inhibition of Colony Formation : Bistheonellide A strongly inhibits colony formation of Chinese hamster V79 cells and does not affect IL-8 production in PMA-stimulated HL-60 cells (Oda et al., 2006).

  • Antitumor Activity : Identified as a potent cytotoxic dimeric macrolide, Bistheonellide A has been isolated from a marine sponge and is identical to swinholide A. It exhibits antitumor properties (Kato et al., 1987).

  • Synthesis of Derivatives : Studies focus on synthesizing derivatives of Bistheonellide A, such as premisakinolide A, which is an intermediate in the synthesis of bistheonellic acid B (Shin & Krische, 2015).

  • Actin-Binding Specificity : Bistheonellide A shares the actin-binding site with kabiramide D, another marine macrolide toxin, indicating a specific interaction with cellular actin (Wada et al., 1998).

properties

IUPAC Name

(1R,3S,5E,9S,10S,11R,13S,14S,15S,17S,21R,23S,25E,29S,30S,31R,33S,34S,35S,37S)-3,11,13,23,31,33-hexahydroxy-9,29-bis[(2S,3S,4S)-3-hydroxy-6-[(2S,4R,6S)-4-methoxy-6-methyloxan-2-yl]-4-methylhexan-2-yl]-15,35-dimethoxy-6,10,14,26,30,34-hexamethyl-8,28,41,42-tetraoxatricyclo[35.3.1.117,21]dotetraconta-5,19,25,39-tetraene-7,27-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C74H128O20/c1-41(25-29-59-35-61(85-13)31-45(5)89-59)69(81)51(11)71-49(9)65(79)39-63(77)47(7)67(87-15)37-57-21-18-20-56(92-57)34-54(76)28-24-44(4)74(84)94-72(52(12)70(82)42(2)26-30-60-36-62(86-14)32-46(6)90-60)50(10)66(80)40-64(78)48(8)68(88-16)38-58-22-17-19-55(91-58)33-53(75)27-23-43(3)73(83)93-71/h17-20,23-24,41-42,45-72,75-82H,21-22,25-40H2,1-16H3/b43-23+,44-24+/t41-,42-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61+,62+,63-,64-,65+,66+,67-,68-,69-,70-,71-,72-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNXAVQHYRALFDY-VIPNGKGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(O1)CCC(C)C(C(C)C2C(C(CC(C(C(CC3CC=CC(O3)CC(CC=C(C(=O)OC(C(C(CC(C(C(CC4CC=CC(O4)CC(CC=C(C(=O)O2)C)O)OC)C)O)O)C)C(C)C(C(C)CCC5CC(CC(O5)C)OC)O)C)O)OC)C)O)O)C)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1O[C@H](C[C@@H](C1)OC)CC[C@@H]([C@H](O)[C@@H]([C@H]2OC(=O)/C(=C/C[C@@H](C[C@H]3O[C@H](C[C@@H]([C@H]([C@H](C[C@H]([C@@H]([C@H](OC(=O)/C(=C/C[C@@H](C[C@H]4O[C@H](C[C@@H]([C@H]([C@H](C[C@H]([C@@H]2C)O)O)C)OC)CC=C4)O)/C)[C@H]([C@@H](O)[C@H](CC[C@@H]5O[C@H](C[C@H](C5)OC)C)C)C)C)O)O)C)OC)CC=C3)O)/C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C74H128O20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20893512
Record name Misakinolide A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20893512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1337.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bistheonellide A

CAS RN

105304-96-9
Record name Bistheonellide A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105304969
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Misakinolide A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20893512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bistheonellide A
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Bistheonellide A
Reactant of Route 3
Bistheonellide A
Reactant of Route 4
Bistheonellide A
Reactant of Route 5
Bistheonellide A
Reactant of Route 6
Bistheonellide A

Citations

For This Compound
151
Citations
S Saito, S Watabe, H Ozaki, M Kobayashi… - The journal of …, 1998 - academic.oup.com
… No evidence was found that bistheonellide A severs F-actin at the concentrations examined … effect of bistheonellide A or mycalolide B is irreversible. Bistheonellide A increased, while …
Number of citations: 70 academic.oup.com
T Oda, J Xu, A Fujita, M Mochizuki, M Namikoshi - Marine Drugs, 2006 - mdpi.com
… Bistheonellide A has been isolated from Theonella sp. collected from Okinawa and Hachijo-… treatment with bistheonellide A [8]. Therefore, we observed the effect of bistheonellide A on IL…
Number of citations: 5 www.mdpi.com
S Watabe, S Wada, S Saito, S Matsunaga… - Cell structure and …, 1996 - jstage.jst.go.jp
… Bistheonellide A, an inhibitor of actin polymerization from the marine sponge Theonella sp., … Cell cycle progression of the bistheonellide A-treated cells was obviously slowed downor …
Number of citations: 26 www.jstage.jst.go.jp
J TANAKA, T HIGA, M KOBAYASHI… - Chemical and …, 1990 - jstage.jst.go.jp
… The absolute stereostructure of a potent cytotoxic dimeric macrolide misakinolide A (5) (= bistheonellide A), which was isolated from an Okinawan marine sponge of T heonella sp., was …
Number of citations: 75 www.jstage.jst.go.jp
田中淳一, 比嘉辰雄, 小林資正, 北川勲 - Chemical and Pharmaceutical …, 1990 - jlc.jst.go.jp
… The absolute stereostructure of a potent cytotoxic dimeric macrolide misakinolide A (5) (= bistheonellide A), which was isolated from an Okinawan marine sponge of T heonella sp., was …
Number of citations: 3 jlc.jst.go.jp
S Saito, H Karaki - Clinical and experimental pharmacology …, 1996 - Wiley Online Library
… We conclude that mycalolide B, aplyronine A and bistheonellide A are novel types of actindepolymerizing agents, the mechanism of action of which is different from that of cytochalasin D…
Number of citations: 38 onlinelibrary.wiley.com
S Wada, S Matsunaga, S Saito… - The journal of …, 1998 - academic.oup.com
… D to actin, which had previously been treated with other actindepolymerizing agents, showed that the actin-binding site for kabiramide D was the same as that for bistheonellide A, but …
Number of citations: 47 academic.oup.com
H Karaki, H Ozaki - Toxicological Research, 2001 - koreascience.kr
… Although bistheonellide A, a dimeric macrolide, did not shouv a severing effect, it … In conclusion, mycalolide B, tolytoxin, aplgronine A, bistheonellide A and suvinholide A are the mem…
Number of citations: 2 koreascience.kr
Y Kato, N Fusetani, S Matsunaga, K Hashimoto… - Tetrahedron letters, 1987 - Elsevier
… Bistheonellide A was found to be identical with misakinolide A, whose structure has been revised from the previously proposed monomeric macrolide (3) to the dimeric macrodiolide (1). …
Number of citations: 114 www.sciencedirect.com
A Qureshi, DJ Faulkner - Journal of natural products, 2000 - ACS Publications
… In addition to isolating the known compounds theonellasterol (1) 1 and bistheonellide A, 5 we now report the isolation and identification of 7α-hydroxytheonellasterol (3). …
Number of citations: 28 pubs.acs.org

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